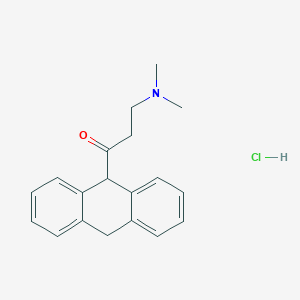
1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C19H22ClNO and its molecular weight is 315.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one hydrochloride, also known by its CAS Number 856980-90-0, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H22ClNO
- Molecular Weight : 317.84 g/mol
- Chemical Structure : The compound features a dimethylamino group attached to a propanone backbone, with a 9,10-dihydroanthracene moiety providing unique structural characteristics that influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its interactions with biological systems.
Anticancer Activity
Several studies have reported the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes key findings from recent research:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 15.2 | Induction of apoptosis |
| Study B | MCF-7 | 20.5 | Cell cycle arrest |
| Study C | A549 | 18.0 | Inhibition of proliferation |
- Apoptosis Induction : In vitro studies have shown that the compound can induce apoptosis in HeLa cells by activating caspase pathways, which are crucial for programmed cell death.
- Cell Cycle Arrest : Research indicates that it can cause cell cycle arrest in MCF-7 cells, leading to inhibited proliferation and potential tumor growth reduction.
- Proliferation Inhibition : Studies on A549 lung cancer cells revealed that the compound inhibits cell proliferation through mechanisms that may involve modulation of signaling pathways related to growth factors.
Mechanistic Insights
The mechanism of action for this compound appears to be multifaceted:
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cellular damage.
- Targeting Specific Proteins : It has been suggested that this compound interacts with specific proteins involved in cell survival and apoptosis, although further studies are needed to elucidate these interactions fully.
Case Studies
A notable case study involved the administration of the compound in a preclinical model of breast cancer. The results demonstrated significant tumor reduction compared to control groups treated with vehicle solutions. This study highlighted the potential of this compound as a therapeutic agent in oncology.
Propriétés
IUPAC Name |
1-(9,10-dihydroanthracen-9-yl)-3-(dimethylamino)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c1-20(2)12-11-18(21)19-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)19;/h3-10,19H,11-13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPLONRSKXASNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1C2=CC=CC=C2CC3=CC=CC=C13.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542360 |
Source


|
| Record name | 1-(9,10-Dihydroanthracen-9-yl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104829-17-6 |
Source


|
| Record name | 1-(9,10-Dihydroanthracen-9-yl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














